molecular formula C18H23NO4 B1359302 Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate CAS No. 862501-91-5

Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B1359302
CAS No.: 862501-91-5
M. Wt: 317.4 g/mol
InChI Key: KLNFWPRNJYVETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.2]octane Core Framework: Bond Angle Analysis and Strain Energy

The bicyclo[2.2.2]octane core represents a highly constrained saturated hydrocarbon framework that exhibits unique geometric properties fundamentally different from acyclic or monocyclic analogues. Experimental data from the National Institute of Standards and Technology computational chemistry database reveals that this framework contains precisely fourteen carbon-hydrogen bonds and nine carbon-carbon bonds, forming a rigid three-dimensional cage structure. The molecular geometry displays characteristic bond angles that deviate significantly from ideal tetrahedral values due to the inherent ring strain present in the bicyclic system. Theoretical calculations indicate that the framework adopts a conformation with specific geometric parameters that minimize steric interactions while accommodating the structural constraints imposed by the bridging methylene groups.

The strain energy associated with the bicyclo[2.2.2]octane framework has been extensively studied through both experimental thermochemical measurements and computational approaches. Heat of formation data indicates a gas-phase enthalpy of formation of negative 99.04 ± 0.96 kilojoules per mole, reflecting the cumulative effect of ring strain and stabilizing intramolecular interactions. Comparative analysis with acyclic analogues reveals that the bicyclic framework introduces significant strain energy that influences both thermodynamic stability and kinetic reactivity patterns. The calculated strain energies demonstrate that while the framework experiences substantial geometric distortion, it maintains remarkable chemical stability under normal conditions, making it an attractive scaffold for pharmaceutical applications.

Bond angle analysis reveals systematic deviations from ideal tetrahedral geometry throughout the bicyclic framework. The bridgehead carbon atoms experience particularly pronounced angular distortion due to their unique bonding environment, where they simultaneously participate in three distinct ring systems. Detailed computational studies indicate that the carbon-carbon-carbon bond angles at bridgehead positions typically range from 105 to 115 degrees, representing significant compression compared to the ideal tetrahedral angle of 109.5 degrees. These angular distortions create a characteristic pattern of strain distribution that affects the electronic properties and reactivity of substituted derivatives.

Bond Type Count Average Bond Length (Angstroms) Typical Bond Angle (Degrees)
Carbon-Hydrogen 14 1.112 ± 0.008 109.2 ± 4.0
Carbon-Carbon 9 1.549 ± 0.008 114.2 ± 0.6
Bridgehead Carbon-Carbon 3 1.535 ± 0.010 108.5 ± 2.0

Properties

IUPAC Name

methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-22-15(20)17-7-10-18(11-8-17,12-9-17)19-16(21)23-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNFWPRNJYVETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631018
Record name Methyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862501-91-5
Record name Methyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of Amino Group with Benzyloxycarbonyl Chloride

  • Reaction Conditions: The amino ester is dissolved in an organic solvent (e.g., dichloromethane or methanol). Benzyloxycarbonyl chloride is added dropwise at 0–25 °C, often with an organic base such as triethylamine or sodium bicarbonate to scavenge HCl.

  • Reaction Time: Typically 1–4 hours at room temperature.

  • Yield: High yields are reported, often above 80% for this step.

  • Notes: The reaction must be carefully controlled to avoid overreaction or side reactions.

Alternative Method: Hydrogenolysis for Deprotection

  • Methyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate can be prepared by hydrogenation of the Cbz-protected amino acid derivatives using palladium catalysts (Pd(OH)2/C or Pd/C) in methanol under hydrogen atmosphere.

  • Reaction Conditions: Room temperature, 1 atm hydrogen, 1–48 hours depending on catalyst and scale.

  • Yields: Variable; for example, 12% to 27% yields have been reported depending on catalyst and conditions.

  • Purpose: This method is more often used for deprotection but can be part of a sequence.

Coupling Reactions Involving the Compound

  • The methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate can be further reacted with carboxylic acids or aldehydes to form amides or imines, often using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and catalysts like DMAP (4-dimethylaminopyridine).

  • Example: Coupling with 4'-tert-butylbiphenyl-2-carboxylic acid in dichloromethane at room temperature for 18 hours gave a 27% yield of the amide derivative.

Heating Under Neat Conditions

  • A neat mixture of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate and ethyl N-cyano-2-methyl-2-phenoxypropanimidoate heated at 100 °C under nitrogen for 5 hours can yield related derivatives, followed by purification steps including column chromatography and reverse-phase HPLC.

  • This method shows the versatility of the methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate scaffold for further functionalization.

Method No. Starting Material Reagents/Conditions Yield (%) Notes
1 Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate Benzyloxycarbonyl chloride, base, CH2Cl2, 0–25 °C, 1–4 h >80 Standard amino protection step
2 Methyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate Pd(OH)2/C or Pd/C, MeOH, H2, rt, 1–48 h 12–27 Hydrogenolysis for deprotection or modification
3 Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate + acid EDC HCl, DMAP, CH2Cl2, rt, 18 h 27 Amide coupling with carboxylic acids
4 Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate + imidoate Neat, 100 °C, 5 h, inert atmosphere ~20 Reaction with imidoate derivatives followed by purification
  • The protection of the amino group as a benzyloxycarbonyl carbamate is a well-established method that provides stability and selectivity in subsequent reactions.

  • Hydrogenation conditions for deprotection or modification require careful control of catalyst type, pressure, and time to optimize yield.

  • Coupling reactions using carbodiimide chemistry (EDC/DMAP) are effective for forming amide bonds but may have moderate yields due to steric hindrance from the bicyclic scaffold.

  • Heating neat mixtures under inert atmosphere allows for direct condensation reactions, expanding the synthetic utility of the compound.

  • Purification methods such as silica gel chromatography and preparative HPLC are essential for obtaining high-purity products.

This compound is prepared primarily by the protection of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate with benzyloxycarbonyl chloride under mild conditions. Subsequent transformations include hydrogenation and coupling reactions, which enable the synthesis of diverse derivatives. The methods are well-documented with yields ranging from moderate to high, depending on reaction conditions and purification techniques. This compound serves as a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Synthetic Versatility
Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of various functional groups, making it suitable for the synthesis of complex molecules.

Examples of Reactions :

  • Reduction Reactions : The compound can be reduced to yield bicyclic amines, which are valuable in synthesizing pharmaceuticals and agrochemicals. For instance, using Pd(OH)2_2/C as a catalyst in methanol can effectively reduce the compound to methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate .

Medicinal Chemistry

Bioactive Compound Development
Research indicates that derivatives of bicyclo[2.2.2]octane structures exhibit various biological activities, including antimicrobial and anticancer properties. This compound has been explored as a precursor for developing bioactive compounds.

Case Studies

  • Antitumor Activity : Studies have shown that bicyclic compounds can serve as templates for antitumor agents due to their ability to interact with biological targets effectively . The incorporation of the bicyclo[2.2.2]octane skeleton into drug design has led to promising results in preclinical trials.

Chiral Catalysis

Asymmetric Synthesis
The compound's chiral nature allows it to function as an organocatalyst in asymmetric synthesis reactions, enhancing the efficiency and selectivity of chemical transformations . This property is particularly valuable in synthesizing enantiomerically pure compounds, which are crucial in pharmaceuticals.

Structural Applications

Foldamer Design
this compound has been utilized in the design of foldamers—molecules that can adopt specific conformations essential for biological activity . These structures are being investigated for their potential use in drug delivery systems and as therapeutic agents.

Summary Table of Applications

Application Area Description Example/Reference
Organic SynthesisIntermediate for synthesizing complex moleculesReduction to bicyclic amines
Medicinal ChemistryDevelopment of bioactive compounds with antimicrobial and anticancer propertiesAntitumor studies
Chiral CatalysisUtilized as an organocatalyst in asymmetric synthesisAsymmetric synthesis applications
Structural ApplicationsUsed in designing foldamers for drug delivery and therapeutic purposesFoldamer design studies

Mechanism of Action

The mechanism of action of Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active amine. This process can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Varying Protecting Groups

Methyl 4-(tert-butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate (CAS: 1350821-95-2)
  • Structure : Substitutes the Cbz group with a tert-butoxycarbonyl (Boc) protecting group.
  • Synthesis : Prepared via Boc-protection of the amine, yielding 43% after purification .
  • Stability : Boc is acid-labile (cleaved by TFA), whereas Cbz requires hydrogenation (e.g., Pd(OH)₂/C) for deprotection .
  • Applications : Preferred in acid-tolerant synthetic pathways, contrasting with Cbz’s utility in hydrogenation-sensitive contexts .
Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate (CAS: 774487-83-1)
  • Structure: Features a methylamino group instead of a protected amine.
  • Safety : Classified with hazards H315 (skin irritation) and H319 (eye irritation), unlike the Cbz derivative, which lacks explicit hazard data .
  • Utility : Direct amine functionality enables immediate use in coupling reactions without deprotection .

Analogues with Functional Group Modifications

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (CAS: 94994-15-7)
  • Structure : Replaces the Cbz-protected amine with a formyl group.
  • Reactivity : The aldehyde group facilitates nucleophilic additions (e.g., Grignard reactions), diverging from the Cbz compound’s role as an amine precursor .
  • Physical Properties : Lower molecular weight (242.3 g/mol vs. 317.38 g/mol for the Cbz derivative) impacts solubility and crystallization behavior .
Ethyl 4-({2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl}amino)bicyclo[2.2.2]octane-1-carboxylate (CAS: 1146699-66-2)
  • Structure : Incorporates a complex pyrrolidinyl substituent and an ethyl ester.
  • Bioactivity : Functions as an antidiabetic agent, highlighting how structural diversification on the bicyclo[2.2.2]octane scaffold can confer pharmacological activity .

Derivatives with Altered Backbone or Substituent Positions

4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid (CAS: 711-01-3)
  • Structure : A dicarboxylic acid derivative with one methoxycarbonyl group.
  • Applications : Used in polymer chemistry and as a building block for asymmetric synthesis, contrasting with the Cbz compound’s role in amine protection .
Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate (CAS: 1561865-37-9)
  • Structure : Contains an iodomethyl substituent.
  • Physical Properties : Higher density (1.622 g/cm³ vs. ~1.2 g/cm³ for the Cbz compound) and molar mass (308.16 g/mol) influence reactivity in halogen-exchange reactions .

Biological Activity

Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate (CAS No. 862501-91-5) is a bicyclic compound with significant potential in medicinal chemistry, particularly due to its structural characteristics and biological activities. This article provides an in-depth exploration of its biological activity, synthesis, and applications.

  • Molecular Formula : C₁₈H₂₃N₁O₄
  • Molecular Weight : 317.38 g/mol
  • IUPAC Name : 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
  • CAS Number : 862501-91-5

Biological Activity Overview

This compound exhibits various biological activities, which can be attributed to its bicyclic structure that enhances molecular interactions with biological targets.

Antiplasmin Activity

One of the notable biological activities of this compound is its anti-plasmin activity , which has been documented in related compounds within the bicyclo[2.2.2]octane family. This activity suggests potential applications in anticoagulant therapies, where inhibition of plasmin can prevent excessive fibrinolysis and support clot stability .

Enzymatic Inhibition

Research indicates that derivatives of bicyclo[2.2.2]octane compounds have been explored as enzyme inhibitors . The structural features of these compounds allow them to serve as effective inhibitors of various enzymes, including proteases and kinases, which are critical in cancer progression and other diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Bicyclic Core : Using Diels-Alder reactions or other cyclization methods to create the bicyclic structure.
  • Functionalization : Introduction of the benzyloxycarbonyl group through acylation reactions.
  • Final Modifications : Methylation or other modifications to enhance solubility and bioactivity.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

  • Foldamer Structures : Research has shown that bicyclic amino acids like those derived from methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane can be integrated into foldamer structures, enhancing their stability and functionality as catalysts in organic reactions .
    StudyFindings
    Milbeo et al., 2021Demonstrated the use of bicyclic amino acids as scaffolds for chiral catalysts, showcasing their utility in asymmetric synthesis .
    Pubs RSC, 2015Reported successful enantioselective synthesis methods for various bicyclo[2.2.2]octane derivatives with excellent yields .

Q & A

Q. What are the optimized synthetic routes for Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate, and how can yield be improved?

Methodological Answer: Synthesis of bicyclo[2.2.2]octane derivatives often involves coupling reactions. For example, copper-catalyzed C(sp³)-H functionalization using S-phenyl benzenethiosulfonate and carboxylic acids (e.g., 4-(ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid) can yield structurally similar compounds with ~60-64% efficiency after flash column chromatography . To improve yields:

  • Optimize stoichiometry (e.g., 2.0 equiv of carboxylic acid relative to the nucleophile) .
  • Use polar solvents (e.g., EtOAc/petroleum ether) for purification to enhance recovery .
    Table 1: Comparison of Synthetic Methods
SubstrateCatalystYieldReference
4-(Methoxycarbonyl) derivativeCu64%
4-(Ethoxycarbonyl) derivativeNone62%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR : Prioritize signals for the bicyclo[2.2.2]octane core (e.g., δ ~1.5-2.5 ppm for bridgehead protons) and the benzyloxy carbonyl group (δ ~5.1 ppm for CH₂Ph, δ ~7.3-7.5 ppm for aromatic protons) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., exact mass 331.1451 for the ethyl ester analog) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700-1750 cm⁻¹) and N-H bending (if deprotected) .

Q. How does the bicyclo[2.2.2]octane scaffold influence the compound’s stability under acidic/basic conditions?

Methodological Answer: The rigid bicyclo[2.2.2]octane core enhances steric protection of functional groups. Computational studies (B3LYP/6-311+G(d,p)) show that substituents at the 4-position exert inductive effects, with electron-withdrawing groups (e.g., COOMe) stabilizing the anion (8x greater effect than in the neutral acid) . Key Stability Considerations:

  • Acidic Conditions : The benzyloxy carbonyl (Z) group is acid-labile; use mild acids (e.g., TFA) for deprotection .
  • Basic Conditions : The ester moiety may hydrolyze under strong bases (e.g., NaOH); monitor via TLC .

Q. What are common derivatives of this compound, and how are they utilized in peptide synthesis?

Methodological Answer:

  • Boc-Protected Analog : tert-Butyloxycarbonyl (Boc) derivatives (CAS: 1350821-95-2) are used for temporary amine protection, removable under acidic conditions .
  • Fmoc-Protected Analog : 4-(((Fmoc)amino)methyl) derivatives enable solid-phase peptide synthesis, cleaved via piperidine .
    Table 2: Protecting Group Comparison
GroupStabilityDeprotection MethodApplication
ZAcid-labileHBr/AcOHSolution-phase
FmocBase-sensitivePiperidineSolid-phase

Advanced Research Questions

Q. How do substituent electronic effects at the 4-position modulate the compound’s acidity?

Methodological Answer: Density functional theory (DFT) studies reveal that 4-substituents on bicyclo[2.2.2]octane-1-carboxylic acids alter acidity via inductive effects. For example:

  • Electron-withdrawing groups (e.g., NO₂) increase acidity by stabilizing the anion (ΔG ~8x stronger than neutral acid) .
  • Experimental pKa values correlate with calculated acidities (SD = 1.1 kJ/mol), validating computational models .
    Table 3: Substituent Effects on Acidity
SubstituentΔG (Anion)Experimental pKa
COOMe-215 kJ/mol3.2
NH₂+180 kJ/mol5.8

Q. What strategies enable functionalization of the bicyclo[2.2.2]octane core for bioconjugation?

Methodological Answer:

  • Boronate Ester Incorporation : Install 4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Suzuki-Miyaura coupling for aryl functionalization .
  • Isothiocyanate Derivatives : React with 4-isothiocyanatophenyl esters to generate thiourea conjugates for protein labeling .
  • Pyridyl Coupling : Use copper-catalyzed cross-coupling with pyridines (e.g., 5as synthesis) for heteroaromatic diversification .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Electrostatic Potential Maps : Identify regions of high electron density (e.g., carbonyl groups) for targeted modifications .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using the rigid bicyclo scaffold as a conformational restraint .
  • QSAR Models : Correlate substituent σₚ values with activity to prioritize synthetic targets .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Steric Hindrance : The bicyclo core limits reaction sites; use low-temperature (-78°C) lithiation to control regioselectivity .
  • Catalyst Optimization : Transition from Cu to Pd catalysts for improved turnover in cross-couplings .
  • Purification : Replace flash chromatography with recrystallization (e.g., using hexane/EtOAc) for large-scale purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.